

Application Notes and Protocols for 5-Formyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Formyl-2-methoxybenzenesulfonamide
Cat. No.:	B583330

[Get Quote](#)

Introduction

5-Formyl-2-methoxybenzenesulfonamide is a chemical compound primarily recognized and utilized in the pharmaceutical industry as a certified reference material. Specifically, it is known as Tamsulosin EP Impurity E, an impurity associated with the active pharmaceutical ingredient (API) Tamsulosin.^[1] Tamsulosin is a medication used to treat benign prostatic hyperplasia. Due to its status as a pharmaceutical impurity, the principal application of **5-Formyl-2-methoxybenzenesulfonamide** in a research and drug development setting is in analytical chemistry for quality control and assurance purposes.

While extensive academic research on the broader biological activities or its use as a therapeutic agent is not prominently available in the public domain, its role as a reference standard is critical for ensuring the safety and efficacy of Tamsulosin-containing drug products. These reference materials are suitable for a variety of analytical applications, including method development for both qualitative and quantitative analyses, daily calibration of analytical instruments, and routine quality control testing.

Physicochemical Properties

A summary of the key quantitative data for **5-Formyl-2-methoxybenzenesulfonamide** is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1]
CAS Number	105764-07-6	[1] [2]
Appearance	White to Off-White Solid	[1]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[1]
Storage Condition	Refrigerator, under inert atmosphere	[1]

Application Notes

Use as a Pharmaceutical Reference Standard

The primary application of **5-Formyl-2-methoxybenzenesulfonamide** is as a certified reference material (CRM) for the identification and quantification of impurities in Tamsulosin drug substances and products.[\[1\]](#) In the context of drug development and manufacturing, regulatory bodies worldwide require stringent control of impurities in APIs and finished drug products. The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug.

Key Applications Include:

- Impurity Profiling: Identifying and characterizing the impurity profile of Tamsulosin.
- Analytical Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, and specific for the detection and quantification of this particular impurity.
- Quality Control (QC) Testing: Routine testing of batches of Tamsulosin to ensure that the level of Impurity E is below the acceptable limit defined by pharmacopeias (e.g., the European Pharmacopoeia - EP).

- Stability Studies: Assessing the stability of Tamsulosin under various environmental conditions by monitoring the formation of degradation products, including **5-Formyl-2-methoxybenzenesulfonamide**.

Experimental Protocols

General Protocol for Quantification of Tamsulosin Impurity E using HPLC

This protocol provides a general methodology for the use of **5-Formyl-2-methoxybenzenesulfonamide** as a reference standard in the quantitative analysis of Tamsulosin impurities by HPLC. This is a representative protocol and specific parameters may need to be optimized based on the instrumentation and specific drug product matrix.

Objective: To accurately quantify the amount of **5-Formyl-2-methoxybenzenesulfonamide** (Tamsulosin Impurity E) in a sample of Tamsulosin API.

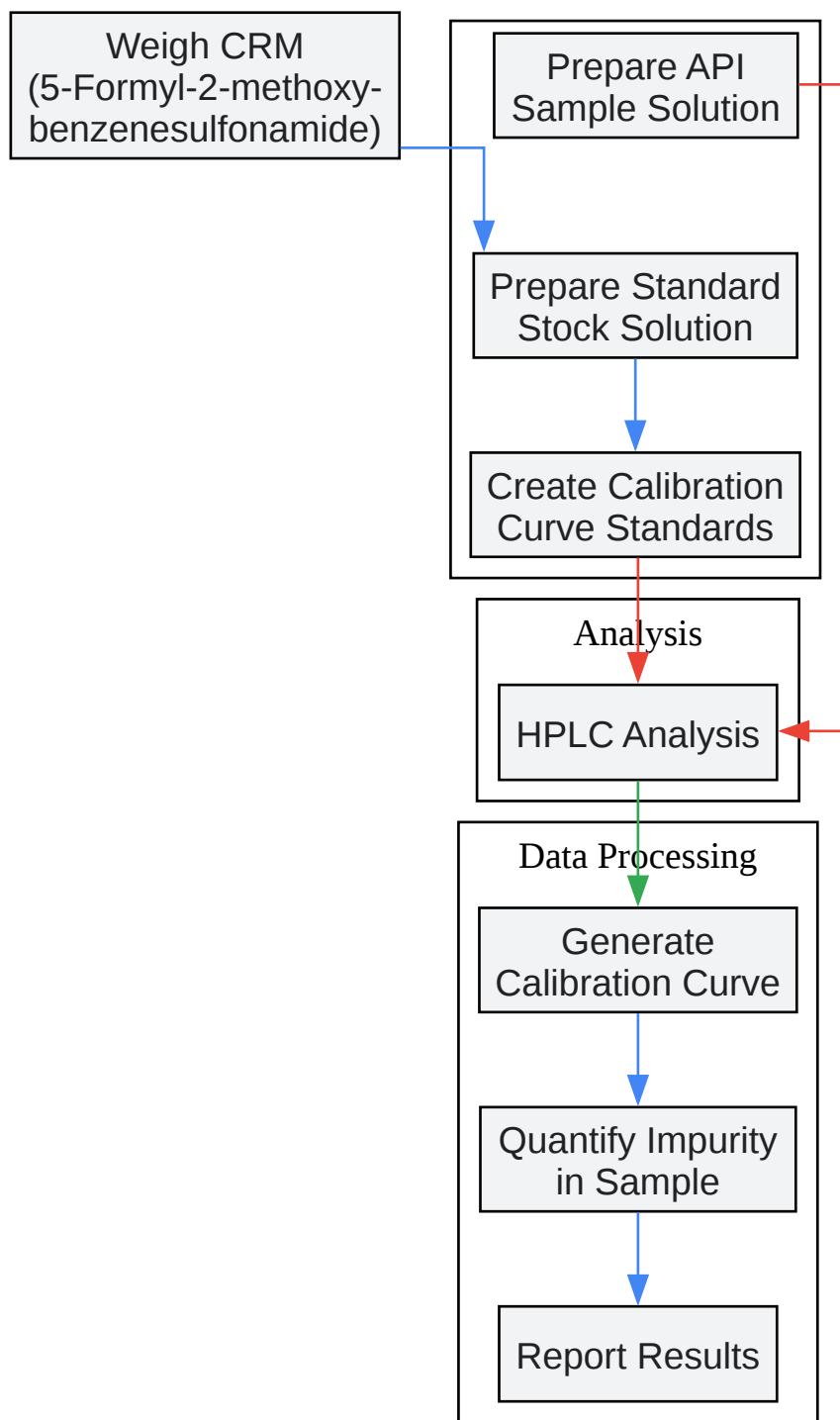
Materials:

- **5-Formyl-2-methoxybenzenesulfonamide** Certified Reference Material
- Tamsulosin API sample
- HPLC grade acetonitrile, methanol, and water
- Analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector

Procedure:

- Standard Stock Solution Preparation:
 - Accurately weigh approximately 5 mg of **5-Formyl-2-methoxybenzenesulfonamide** CRM and transfer it to a 50 mL volumetric flask.

- Dissolve the CRM in a suitable solvent (e.g., a mixture of methanol and water).
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to 50 mL with the solvent to obtain a stock solution of approximately 100 µg/mL.


- Calibration Curve Preparation:
 - Perform serial dilutions of the standard stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.
 - Prepare a blank solution containing only the solvent.
- Sample Preparation:
 - Accurately weigh a sample of Tamsulosin API (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the same solvent used for the standard preparation.
- HPLC Analysis:
 - Set up the HPLC system with an appropriate column (e.g., a C18 column) and mobile phase. The mobile phase composition and gradient will depend on the specific method being used.
 - Inject the blank solution, followed by the calibration standards in increasing order of concentration.
 - Inject the Tamsulosin API sample solution.
 - Monitor the elution of compounds using a UV detector at a suitable wavelength.
- Data Analysis:
 - Integrate the peak areas of **5-Formyl-2-methoxybenzenesulfonamide** in the chromatograms of the calibration standards.

- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **5-Formyl-2-methoxybenzenesulfonamide** in the Tamsulosin API sample by interpolating its peak area from the calibration curve.
- Calculate the percentage of the impurity in the Tamsulosin API sample.

Visualizations

Workflow for Impurity Analysis using a Certified Reference Material

The following diagram illustrates the general workflow for using a certified reference material like **5-Formyl-2-methoxybenzenesulfonamide** in the quality control of a pharmaceutical product.

[Click to download full resolution via product page](#)

Caption: Workflow for pharmaceutical impurity quantification using a CRM.

Disclaimer: The information provided is for research and informational purposes only. The experimental protocol is a general example and should be adapted and validated by the user

for their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. theclinivex.com [theclinivex.com]
- 2. 105764-07-6|5-Formyl-2-methoxybenzenesulfonamide|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 5-Formyl-2-methoxybenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b583330#use-of-5-formyl-2-methoxybenzenesulfonamide-in-academic-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com